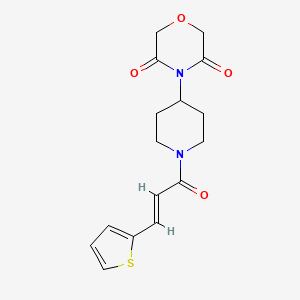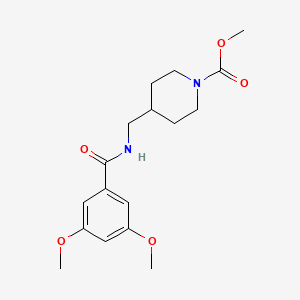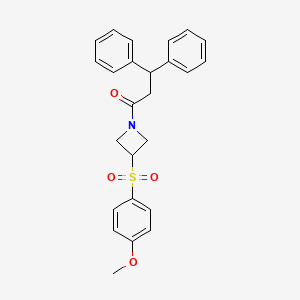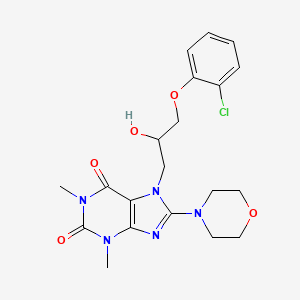![molecular formula C9H8N2O2 B2697717 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 1394175-19-9](/img/structure/B2697717.png)
1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Übersicht
Beschreibung
1-Methyl-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular formula C8H8N2 . It is a black liquid and has a CAS number of 860297-49-0 .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-pyrrolo[2,3-c]pyridine is represented by the linear formula C8H8N2 . The exact structure would involve the arrangement of these atoms in the pyrrolopyridine ring system with a methyl group attached.Physical And Chemical Properties Analysis
1-Methyl-1H-pyrrolo[2,3-c]pyridine is a black liquid . and should be stored at temperatures between 0-8°C .Wissenschaftliche Forschungsanwendungen
Crystal Engineering and Supramolecular Synthons
1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid and its derivatives find application in crystal engineering, where their structural features, such as supramolecular synthons, are critical for designing new materials. The recurrence of carboxylic acid-pyridine supramolecular synthons, characterized by specific hydrogen bonding patterns, influences the self-assembly in the crystal structures of related compounds. This understanding assists in predicting and controlling the assembly of molecular components into desired crystalline architectures, crucial for the development of pharmaceuticals and materials with specific properties (Peddy Vishweshwar, A. Nangia, V. Lynch, 2002).
Synthesis and Structural Analysis
The compound and its analogs are also involved in synthetic chemistry, where their structure and reactivity are studied for the development of new chemical entities. For instance, pyridine and pyrazine carboxylic acids are analyzed for their ability to form specific crystal structures, which can be leveraged in the synthesis of novel compounds with potential biological activities. Such studies provide insights into the molecular basis of interactions and reactivity, which are fundamental for the discovery and development of new drugs (R. Ramasubramanian et al., 2007).
Antibacterial Activity
Research into the pyrrolopyridine analogs of nalidixic acid demonstrates the potential antibacterial activity of these compounds. By modifying the pyrrolopyridine core, researchers aim to develop new antibiotics that can address the growing concern of antibiotic resistance. The synthesis of these analogs and their preliminary biological testing underscore the importance of 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid derivatives in the search for new antibacterial agents (E. Toja et al., 1986).
Organocatalysis and Chemical Transformations
The molecule's derivatives have been explored in organocatalysis, showing high regio- and enantioselectivity in chemical transformations. This application is particularly relevant in the synthesis of chiral compounds, which are important in pharmaceuticals. The ability to control the stereochemistry of chemical reactions using catalysts derived from 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid opens up new avenues in the synthesis of complex organic molecules with high precision (R. Chowdhury, S. Ghosh, 2009).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Zukünftige Richtungen
The future directions of research on 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid and its derivatives could involve further exploration of their biological activity, particularly their potential as inhibitors of the FGFR signaling pathway . This could have implications for the development of new therapeutic strategies for various types of tumors .
Wirkmechanismus
Target of Action
The primary target of 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is the fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors , making them an attractive target for cancer therapy .
Mode of Action
1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid: interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition can lead to a decrease in cell proliferation and an increase in apoptosis, or programmed cell death .
Biochemical Pathways
The FGFR signaling pathway is the primary biochemical pathway affected by 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action on this pathway can result in the inhibition of these processes, particularly in the context of tumor growth .
Pharmacokinetics
The pharmacokinetics of 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid The compound’s low molecular weight suggests that it may have beneficial adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The molecular and cellular effects of 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid ’s action include the inhibition of cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cells .
Eigenschaften
IUPAC Name |
1-methylpyrrolo[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-7(9(12)13)6-2-3-10-4-8(6)11/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAWBUYYYAJMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,2'-bifuran]-5-ylmethyl)-2-phenoxypropanamide](/img/structure/B2697635.png)
![(4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2697636.png)



![3-[3-[(4-Cyano-2-fluorophenyl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2697643.png)

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,2-difluoroacetate](/img/structure/B2697645.png)




![(5-Bromopyridin-3-yl)-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2697655.png)
